Etoposidechinon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

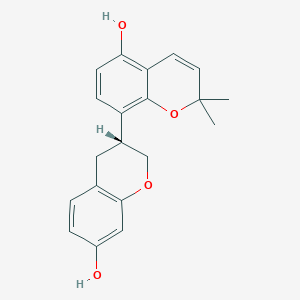

Combretastatin is a naturally occurring compound found in the bark of the South African bush willow tree, Combretum caffrum . It belongs to a class of natural phenols and is known for its potent anti-tumor properties. Combretastatin A-4, one of the most studied variants, has shown significant efficacy in disrupting the blood supply to tumors, making it a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

Combretastatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung zur Untersuchung der Stilbenoidchemie und zur Entwicklung neuer synthetischer Methoden.

Biologie: Combretastatin wird verwendet, um die Mechanismen der Mikrotubuli-Störung und des Zellzyklusarrestes zu untersuchen.

Medizin: Seine primäre Anwendung liegt in der Krebstherapie, wo es zur gezielten Störung der Tumorvaskulatur eingesetzt wird.

5. Wirkmechanismus

Combretastatin übt seine Wirkung aus, indem es an die β-Untereinheit von Tubulin an der Colchicin-Bindungsstelle bindet. Diese Bindung hemmt die Tubulinpolymerisation und verhindert die Bildung von Mikrotubuli, die für die Zellteilung unerlässlich sind. Die Störung der Mikrotubuli führt zu einem Zellzyklusarrest und Apoptose in Krebszellen. Darüber hinaus bewirkt Combretastatin schnelle Veränderungen in der Form von Endothelzellen, was zu einer Gefäßstörung und Nekrose des Tumorkerns führt .

Wirkmechanismus

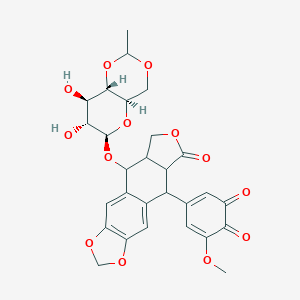

Etoposide quinone, also known as “5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione”, “Etoposide o-Quinone”, or “Etoposide 3’,4’-Quinone”, is a derivative of the anticancer drug Etoposide . This compound exhibits significant antitumor activity and is used in the treatment of various cancers .

Target of Action

Etoposide quinone primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and cell division by relieving torsional strain in the DNA structure .

Mode of Action

Etoposide quinone interacts with its target by forming a ternary complex with DNA and topoisomerase II . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents entry into the mitotic phase of cell division, leading to cell death . Etoposide quinone acts primarily in the S and G2 phases of the cell cycle .

Biochemical Pathways

The action of Etoposide quinone affects the DNA replication pathway . By inhibiting topoisomerase II, it disrupts the normal process of DNA unwinding, which is essential for replication . This leads to the accumulation of DNA breaks, preventing the cell from entering mitosis and leading to cell death .

Pharmacokinetics

Etoposide quinone’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, with CYP3A4 involved in its metabolism . Biliary excretion of unchanged drug and/or metabolites is an important route of etoposide elimination, with fecal recovery of radioactivity accounting for 44% of the intravenous dose . Additionally, 56% of the dose is excreted in the urine, 45% of which is excreted as etoposide .

Result of Action

The result of Etoposide quinone’s action at the molecular level is the induction of double-stranded breaks in DNA . This leads to the accumulation of unrepaired DNA, preventing the cell from entering mitosis and ultimately leading to cell death . At the cellular level, this results in the death of cancer cells, contributing to the compound’s antitumor activity .

Action Environment

The action of Etoposide quinone can be influenced by various environmental factors. For instance, the presence of oxidative enzymes can lead to the formation of Etoposide quinone from Etoposide . Additionally, the compound’s action can be affected by the presence of other drugs, the patient’s metabolic state, and the specific characteristics of the tumor cells .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Combretastatin kann auf verschiedenen Wegen synthetisiert werden. Ein häufiges Verfahren beinhaltet die Reaktion von 1-Brommethyl-3,4,5-Trimethoxybenzol mit Triphenylphosphin zur Bildung eines Phosphoniumsalzes. Dieses Zwischenprodukt wird dann mit einem Benzaldehyd-abgeleiteten B-Ring unter Verwendung einer Wittig-Olefinierungsreaktion gekoppelt . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Combretastatin beinhaltet oft die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess wird auf Skalierbarkeit, Kosteneffizienz und Umweltaspekte optimiert. Fortschrittliche Techniken wie die kontinuierliche Fließsynthese und Prinzipien der grünen Chemie werden eingesetzt, um die Effizienz zu verbessern und Abfall zu reduzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Combretastatin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Combretastatin kann oxidiert werden, um Chinone zu bilden, die aktive Metaboliten mit erhöhter biologischer Aktivität sind.

Reduktion: Reduktionsreaktionen können Combretastatin in seine Dihydroderivate umwandeln, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Combretastatin-Analoga, Chinone und Dihydroderivate, die jeweils unterschiedliche biologische Aktivitäten und potenzielle therapeutische Anwendungen haben .

Vergleich Mit ähnlichen Verbindungen

Combretastatin ist einzigartig aufgrund seiner starken Antitumorwirkung und seiner Fähigkeit, die Tumorvaskulatur zu stören. Ähnliche Verbindungen umfassen:

Colchicin: Ein weiteres Tubulin-bindendes Mittel mit ähnlichen Mechanismen, aber unterschiedlichen strukturellen Merkmalen.

Podophyllotoxin: Ein Naturstoff, der ebenfalls auf Mikrotubuli abzielt, aber eine andere Bindungsstelle und einen anderen Mechanismus hat.

Vinblastin und Vincristin: Dies sind Vinca-Alkaloide, die die Mikrotubuli-Bildung hemmen, sich aber in ihrer chemischen Struktur und ihren klinischen Anwendungen unterscheiden.

Combretastatin zeichnet sich durch seine strukturelle Einfachheit und hohe Wirksamkeit aus, was es zu einer wertvollen Verbindung in der Krebsforschung und -therapie macht .

Eigenschaften

CAS-Nummer |

105016-65-7 |

|---|---|

Molekularformel |

C28H28O13 |

Molekulargewicht |

572.5 g/mol |

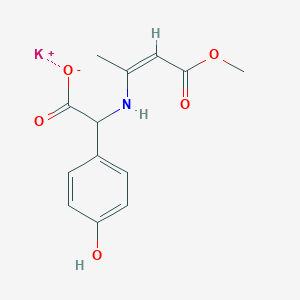

IUPAC-Name |

5-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 |

InChI-Schlüssel |

SBLYXIKLMHGUJZ-FMEAWWTOSA-N |

SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |

Isomerische SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |

Kanonische SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |

Synonyme |

5-[(5R,5aR,8aR,9S)-9-[(4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl)oxy]-5,5a,6,8,8a,9-hexahydro-6-oxofuro[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-5-yl]-3-methoxy-3,5-cyclohexadiene-1,2-dione; Etoposide o-Quinone; _x000B_ |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)